molecular formula C13H18BrN5O2S B6475410 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole CAS No. 2640958-02-5

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole

Katalognummer: B6475410
CAS-Nummer: 2640958-02-5
Molekulargewicht: 388.29 g/mol
InChI-Schlüssel: AVACPYPAOOCVGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A 1-ethyl-2-methyl-1H-imidazole core, which provides a planar aromatic scaffold.
  • A sulfonyl (-SO₂-) linker connecting the imidazole to a 3-membered azetidine ring.
  • A 4-bromo-1H-pyrazole moiety attached to the azetidine via a methylene (-CH₂-) group.

This structure combines multiple pharmacophoric elements:

The imidazole ring is known for hydrogen-bonding interactions in biological systems .

The sulfonyl group enhances solubility and may participate in electrostatic interactions.

The 4-bromo-pyrazole group contributes halogen bonding and steric bulk, which can influence binding affinity .

Eigenschaften

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonyl-1-ethyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN5O2S/c1-3-17-9-13(16-10(17)2)22(20,21)19-6-11(7-19)5-18-8-12(14)4-15-18/h4,8-9,11H,3,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVACPYPAOOCVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, including a sulfonamide group and a brominated pyrazole moiety, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to modulate enzyme activity and receptor binding, similar to other imidazole derivatives. The sulfonamide group may enhance its binding affinity to target proteins, while the brominated pyrazole moiety could facilitate interactions with nucleophilic sites in enzymes or receptors.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BEscherichia coli2 μg/mL
Compound CPseudomonas aeruginosa1 μg/mL

Anticancer Activity

The potential anticancer properties of imidazole derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study:
In a study examining the effects of imidazole derivatives on cancer cell lines, it was found that a related compound reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 μM after 48 hours of treatment. This effect was attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.

Toxicity and Safety Profile

The safety profile of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole has not been extensively studied; however, related compounds often exhibit low toxicity in vitro. Further studies are necessary to evaluate the long-term effects and safety in vivo.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Substituents/Linkers Biological Activity (Reported) Reference
Compound A 1H-imidazole 1-Ethyl, 2-methyl; sulfonyl-azetidine-(4-bromo-pyrazole) Not reported N/A
2-(4-Bromophenyl)-1H-imidazole 1H-imidazole 4-Bromophenyl at C2 Antimicrobial (inferred from analogs)
4-Bromo-1-methyl-1H-imidazole 1H-imidazole 4-Bromo, 1-methyl Intermediate in drug synthesis
9c (Phenoxymethylbenzoimidazole) 1H-benzo[d]imidazole Thiazole-triazole-acetamide; 4-bromophenyl Anticancer (molecular docking studies)
(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one Pyrazole 4-Bromophenyl, dichlorophenyl ketone Crystal structure studied for bioactivity
Key Observations:
  • Halogen Substitution : Bromine at the para position (e.g., 4-bromophenyl in Compound A and 2-(4-bromophenyl)-1H-imidazole ) is common in antimicrobial and anticancer agents, likely due to its electron-withdrawing effects and enhanced lipophilicity.
  • Heterocyclic Linkers : Compound A’s azetidine-sulfonyl linker distinguishes it from simpler imidazole derivatives. Similar linkers in thiazole-triazole hybrids (e.g., 9c ) improve metabolic stability and binding specificity.
  • Ring Size : The azetidine (3-membered) in Compound A contrasts with larger rings (e.g., piperidine in ), which may reduce steric hindrance and improve bioavailability .

Computational and Crystallographic Data

  • SHELX Refinement : Many analogues (e.g., ’s pyrazole derivative) use SHELXL for crystal structure determination, highlighting the importance of accurate conformational analysis .
  • Docking Studies : Compounds like 9c and 9g () adopt specific poses in active sites, suggesting Compound A’s sulfonyl-azetidine linker could orient the bromo-pyrazole for optimal interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.